molecular formula C17H21N7O B6446694 3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 2548981-25-3

3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Número de catálogo: B6446694
Número CAS: 2548981-25-3
Peso molecular: 339.4 g/mol
Clave InChI: BYHFYWNEVXUBMA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a pyridazine-based heterocyclic compound featuring a piperazine moiety substituted with a 5-methyl-1,2-oxazol-4-ylmethyl group at position 3 and a 3-methyl-1H-pyrazole group at position 6. Pyridazine derivatives are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, anti-viral, and anti-platelet aggregation properties . The structural complexity of this compound, particularly its dual substitution pattern, positions it as a promising candidate for medicinal chemistry research.

Propiedades

IUPAC Name

5-methyl-4-[[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-13-5-6-24(21-13)17-4-3-16(19-20-17)23-9-7-22(8-10-23)12-15-11-18-25-14(15)2/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHFYWNEVXUBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=C(ON=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Compound Name (Example) Pyridazine Substituent (Position 6) Piperazine Substituent (Position 3) Molecular Weight (g/mol) Reported Activities
Target Compound 3-methyl-1H-pyrazol-1-yl (5-methyl-1,2-oxazol-4-yl)methyl ~340 (estimated) Inferred anti-microbial/anti-viral
3-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 3-methyl-1H-pyrazol-1-yl 3-chlorophenylsulfonyl 418.90 Structural analog; sulfonyl group may enhance solubility
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Cl 3-(4-chlorophenoxy)propyl 421.31 Anti-platelet aggregation, anti-inotropic
3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyridazine 3-methyl-1H-pyrazol-1-yl 4-methylbenzyl 348.44 Structural analog; benzyl group may increase lipophilicity

Key Observations:

The 3-methylpyrazole at position 6 is conserved across multiple analogs (e.g., ), suggesting its role in binding interactions, possibly through hydrogen bonding or π-π stacking.

Physicochemical Properties: Lipophilicity: The oxazole substituent likely imparts moderate lipophilicity, balancing membrane permeability and aqueous solubility. Steric Effects: The bulkier 3-(4-chlorophenoxy)propyl group in may restrict conformational flexibility, influencing target selectivity .

The oxazole moiety in the target compound may confer anti-viral activity, as seen in related pyridazine derivatives .

Research Findings and Implications

  • Synthetic Accessibility : The piperazine-pyridazine scaffold is synthetically versatile, allowing modular substitution to optimize activity. For instance, sulfonylation () or alkylation () of the piperazine nitrogen can be achieved via nucleophilic substitution or reductive amination.
  • Structure-Activity Relationship (SAR) : The anti-platelet activity of ’s compound highlights the importance of halogenated aromatic groups, whereas the target compound’s oxazole may enhance metabolic stability for prolonged efficacy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.